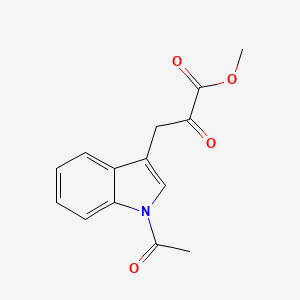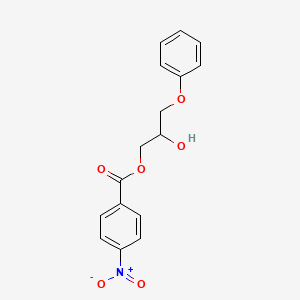
methyl 3-(1-acetyl-1H-indol-3-yl)-2-oxopropanoate
Descripción general
Descripción
Methyl 3-(1-acetyl-1H-indol-3-yl)-2-oxopropanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound, in particular, features an indole core with an acetyl group at the 1-position and a methyl ester at the 3-position, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-acetyl-1H-indol-3-yl)-2-oxopropanoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated at the 1-position using acetic anhydride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the indole derivative with methyl chloroformate in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl 3-(1-acetyl-1H-indol-3-yl)-2-oxopropanoate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole nitrogen and the acetyl group. Reagents such as halogens and sulfonyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized indole derivatives with various functional groups.
Reduction: Reduced indole derivatives with hydroxyl or alkyl groups.
Substitution: Halogenated or sulfonylated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, methyl 3-(1-acetyl-1H-indol-3-yl)-2-oxopropanoate is used as an intermediate in the synthesis of more complex indole derivatives. It serves as a building block for the construction of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable intermediate in drug development.
Mecanismo De Acción
The mechanism of action of methyl 3-(1-acetyl-1H-indol-3-yl)-2-oxopropanoate involves its interaction with various molecular targets and pathways. The indole core can bind to specific receptors or enzymes, modulating their activity. The acetyl group and the ester moiety can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(1-benzyl-1H-indol-3-yl)-2-oxopropanoate: Similar structure with a benzyl group instead of an acetyl group.
Methyl 3-(1-methyl-1H-indol-3-yl)-2-oxopropanoate: Similar structure with a methyl group instead of an acetyl group.
Methyl 3-(1-ethyl-1H-indol-3-yl)-2-oxopropanoate: Similar structure with an ethyl group instead of an acetyl group.
Uniqueness
Methyl 3-(1-acetyl-1H-indol-3-yl)-2-oxopropanoate is unique due to the presence of the acetyl group at the 1-position of the indole core. This structural feature can significantly influence its reactivity and biological activity, making it distinct from other indole derivatives.
Propiedades
IUPAC Name |
methyl 3-(1-acetylindol-3-yl)-2-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9(16)15-8-10(7-13(17)14(18)19-2)11-5-3-4-6-12(11)15/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMYALWJHGUUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)CC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-yl)ethynyl]-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-ol](/img/structure/B3819911.png)

![1-[tert-butyl(4-nitrobenzyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B3819938.png)



![8-benzyl-3a,8a-dimethyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole](/img/structure/B3819971.png)
![4-chloro-N-({[2-(1H-indol-3-yl)-1-methylethyl]amino}carbonyl)benzamide](/img/structure/B3819986.png)
![N-butyl-4-(1-piperazinyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3819997.png)
![N,N-dipentyl-4-(1-piperidinyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3820005.png)
![N-allyl-N'-(4-fluorophenyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B3820008.png)
![N-(4-methoxyphenyl)-4-(4-morpholinyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3820016.png)
![2-methyl-2,3,4,5,6,11-hexahydro-1H-azocino[3,4-b]indol-1-one](/img/structure/B3820030.png)
